molecular formula C19H20IN3O3 B11538536 (3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11538536
M. Wt: 465.3 g/mol
InChI Key: CSAAUKWEUWQHKF-HYARGMPZSA-N
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Description

(3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a phenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl and phenoxyacetamido intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has potential applications as a drug candidate. Its unique structure and reactivity profile may enable the development of new treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline and steviol glycosides, this compound’s structure allows for a broader range of chemical modifications and applications, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C19H20IN3O3

Molecular Weight

465.3 g/mol

IUPAC Name

(3E)-N-(4-iodophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C19H20IN3O3/c1-13-5-3-4-6-17(13)26-12-19(25)23-22-14(2)11-18(24)21-16-9-7-15(20)8-10-16/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

CSAAUKWEUWQHKF-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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